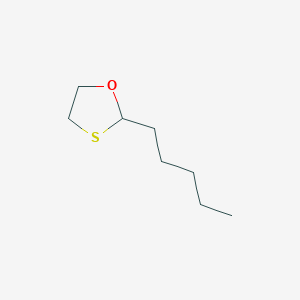
1,3-Oxathiolane, 2-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane, 2-pentyl-: is an organosulfur compound with the molecular formula C8H16OS It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Oxathiolane, 2-pentyl- can be synthesized through several methods. One common approach involves the cyclization of mercaptoethanol with aldehydes or ketones under acidic conditions. For instance, the reaction of 2-pentanone with mercaptoethanol in the presence of a catalytic amount of acid can yield 1,3-oxathiolane, 2-pentyl-.
Industrial Production Methods: Industrial production of 1,3-oxathiolane derivatives often involves the use of organocatalysts to promote the cyclization reactions. These methods are advantageous due to their efficiency and the mild reaction conditions required. For example, the use of nitromethane as a solvent and triethylamine as a base can facilitate the cyclization of mercaptoethanol with various carbonyl compounds to produce 1,3-oxathiolane derivatives .
Chemical Reactions Analysis
Types of Reactions: 1,3-Oxathiolane, 2-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxathiolane ring can be reduced to form thiolanes.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur and oxygen can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolanes.
Substitution: Halogenated oxathiolanes.
Scientific Research Applications
1,3-Oxathiolane, 2-pentyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including nucleoside analogues.
Biology: Derivatives of 1,3-oxathiolane are studied for their potential as antiviral agents, particularly in the treatment of HIV.
Medicine: Some oxathiolane derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and surfactants
Mechanism of Action
The mechanism of action of 1,3-oxathiolane, 2-pentyl- and its derivatives often involves the interaction with biological macromolecules. For instance, nucleoside analogues containing the oxathiolane ring can inhibit viral reverse transcriptase enzymes by competing with natural nucleosides for incorporation into viral DNA. This results in the termination of DNA chain elongation and inhibition of viral replication .
Comparison with Similar Compounds
1,3-Thiazolidine: Contains a sulfur and nitrogen atom in the ring.
1,3-Dioxolane: Contains two oxygen atoms in the ring.
1,3-Oxazolidine: Contains an oxygen and nitrogen atom in the ring.
Comparison: 1,3-Oxathiolane, 2-pentyl- is unique due to the presence of both sulfur and oxygen in the ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. For example, the sulfur atom in oxathiolanes can undergo oxidation to form sulfoxides and sulfones, which is not possible in dioxolanes or oxazolidines .
Properties
CAS No. |
59323-69-2 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2-pentyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3 |
InChI Key |
DLUNVVQHICFZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1OCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















